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yl)acetamide

Cat. No.: B180967

An In-Depth Technical Guide to 2-(5-bromo-1H-indol-3-yl)acetamide: Synthesis,
Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2-(5-bromo-1H-indol-3-
yl)acetamide, a halogenated indole derivative of significant interest in medicinal chemistry and
drug discovery. The indole scaffold is a privileged structure, and the strategic introduction of a
bromine atom at the 5-position can substantially enhance biological activity.[1] This document
details the molecule's nomenclature, physicochemical properties, a robust and reproducible
synthetic protocol with mechanistic insights, and state-of-the-art analytical techniques for its
characterization. Furthermore, it explores the compound's primary biological activities, with a
particular focus on its role as a small-molecule ligand for CBP/p300 bromodomains,
highlighting its therapeutic potential.[2] This guide is intended for researchers, medicinal
chemists, and drug development professionals seeking to synthesize, characterize, and utilize
this promising molecular entity.

Nomenclature and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the cornerstone of its
application in research and development. This section outlines the formal nomenclature and
key physicochemical data for 2-(5-bromo-1H-indol-3-yl)acetamide.

IUPAC Name and Synonyms
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The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound
is 2-(5-bromo-1H-indol-3-yl)acetamide.[3][4][5]

It is also commonly known by several synonyms in commercial and research contexts:

5-Bromoindole-3-acetamide[2][6]

5-Bromo-1H-indole-3-acetamide[2][6]

5BrIAM[6]

NSC 88146[6]

Physicochemical Data

The key physicochemical properties are summarized in the table below. These parameters are
critical for predicting the compound's behavior in various biological and chemical systems,
including solubility, membrane permeability, and metabolic stability.

Property Value Source
Molecular Formula C10H9oBrN20 [2][6]
Molecular Weight 253.1 g/mol [2]
Monoisotopic Mass 251.98982 Da Calculated
XLogP3 1.9 Estimated
Hydrogen Bond Donors 2 Calculated
Hydrogen Bond Acceptors 2 Calculated
CAS Number 196081-79-5 [2][3][6]
Appearance White to off-white solid [2]

Synthesis and Mechanism

The synthesis of indole-3-acetamides is a well-established process in organic chemistry. The
following protocol is a robust, one-pot method adapted from literature procedures for analogous
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compounds, utilizing a carbodiimidazole coupling agent for efficient amide bond formation.[7][8]

[9]

Synthetic Workflow

The synthesis follows a logical progression from the starting material to the final purified
product. The workflow ensures high purity and efficient conversion.
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Caption: General workflow for the synthesis of 2-(5-bromo-1H-indol-3-yl)acetamide.

Detailed Synthetic Protocol

This protocol describes the synthesis on a 1 mmol scale. All operations should be conducted in
a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

5-Bromo-1H-indole-3-acetic acid (254 mg, 1 mmol)

e 1,1'-Carbonyldiimidazole (CDI) (178 mg, 1.1 mmol)

o Pyridine (catalytic amount, ~0.1 mL)

e Anhydrous Acetonitrile (20 mL)

e Ammonium Hydroxide (28-30% solution, 5 mL)

e Dichloromethane (DCM)

e Saturated Sodium Bicarbonate solution

e Brine

e Anhydrous Sodium Sulfate

 Silica Gel for chromatography

Procedure:

e To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-1H-
indole-3-acetic acid (1 mmol).

e Add anhydrous acetonitrile (20 mL) and pyridine (catalytic). Stir until the starting material is
mostly dissolved.

e Add CDI (1.1 mmol) to the mixture in one portion. The solution may effervesce as CO: gas is
evolved.
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 Stir the reaction mixture at room temperature for 45-60 minutes. The progress of the
activation can be monitored by Thin Layer Chromatography (TLC).

o Scientist's Note:Pyridine acts as a base to deprotonate the carboxylic acid, enhancing its
nucleophilicity towards CDI.[7][9] The formation of the acyl-imidazole intermediate is the
key activation step.

 After activation is complete, cool the flask in an ice bath and slowly add ammonium
hydroxide solution (5 mL).

o Remove the flask from the ice bath and allow the reaction to stir at room temperature for 2-4
hours, or until TLC analysis indicates complete consumption of the intermediate.

» Remove the acetonitrile under reduced pressure using a rotary evaporator.

e To the remaining residue, add DCM (50 mL) and saturated sodium bicarbonate solution (30
mL). Transfer to a separatory funnel and extract.

o Separate the layers and wash the organic layer with brine (30 mL).

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield
the crude product.

» Purify the crude solid by flash column chromatography on silica gel, using an appropriate
eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(5-bromo-
1H-indol-3-yl)acetamide.

Reaction Mechanism

The reaction proceeds via the formation of a highly reactive N-acyl-imidazole intermediate. This
intermediate is then susceptible to nucleophilic attack by ammonia to form the final amide
product.

Caption: Mechanism of CDI-mediated amidation of 5-bromo-1H-indole-3-acetic acid.

Analytical Characterization
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Rigorous analytical characterization is essential to confirm the identity, structure, and purity of
the synthesized compound. A combination of spectroscopic and chromatographic techniques
should be employed.

Structural Elucidation

e 1H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and
environment of protons. Expected signals would include aromatic protons on the indole ring
(with splitting patterns affected by the bromine substituent), a singlet for the indole N-H, a
singlet for the methylene (-CHz-) group, and two signals for the amide (-NH2) protons.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the
molecule. Key signals include the carbonyl carbon of the amide (~170 ppm), the methylene
carbon, and distinct signals for the eight aromatic carbons of the bromoindole ring.[7]

e MS (Mass Spectrometry): Determines the molecular weight of the compound. High-
resolution mass spectrometry (HRMS) can confirm the elemental composition.[7][8] The
presence of bromine will result in a characteristic isotopic pattern (M+ and M+2 peaks of
nearly equal intensity).

Purity Assessment

e HPLC-UV (High-Performance Liquid Chromatography with UV Detection): This is the gold
standard for assessing the purity of small molecules.[10] A reverse-phase C18 column with a
mobile phase gradient of acetonitrile and water (with 0.1% formic acid or TFA) is typically
effective. Purity is determined by integrating the area of the product peak relative to the total
peak area at a suitable UV wavelength (e.g., 220 or 280 nm).

e TLC (Thin Layer Chromatography): A rapid and effective technique for monitoring reaction
progress and guiding purification.[8]
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Technique

Purpose

Expected Outcome

1H NMR

Structural Confirmation

Correct number of protons with
expected chemical shifts and

splitting patterns.

13C NMR

Carbon Skeleton Confirmation

Correct number of carbon
signals, including a
characteristic amide carbonyl

peak.

HRMS

Molecular Formula Verification

Measured mass within 5 ppm
of the calculated mass for
C10H9BrN20.

HPLC-UV

Purity Quantification

Purity 295% for most research

applications.

Biological Activity and Therapeutic Potential

The 5-bromoindole scaffold is a key pharmacophore in modern drug discovery, exhibiting a

wide range of biological activities.[1]

Primary Application: CBP/p300 Bromodomain Ligand

The most specific reported application of 2-(5-bromo-1H-indol-3-yl)acetamide is in the

discovery and optimization of small-molecule ligands for the bromodomains of CREB-binding

protein (CBP) and p300.[2]

e Mechanism of Action: Bromodomains are protein modules that recognize and bind to

acetylated lysine residues on histone tails and other proteins. CBP and p300 are crucial co-

activators that play a central role in regulating gene expression. By inhibiting the

bromodomain, small molecules like 2-(5-bromo-1H-indol-3-yl)acetamide can disrupt the

protein-protein interactions necessary for the transcription of genes involved in cell

proliferation and survival. This mechanism is a key therapeutic strategy in oncology and

inflammation.
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Caption: Inhibition of the CBP/p300 bromodomain interaction by 2-(5-bromo-1H-indol-3-

yl)acetamide.

Broader Therapeutic Potential

As part of the broader class of halogenated indole acetamides, the compound may possess

other activities that warrant investigation:

« Anticancer: Many indole derivatives exhibit anticancer activity by targeting various pathways,
including EGFR tyrosine kinase.[1][11]

» Antihyperglycemic & Antioxidant: Non-halogenated indole-3-acetamides have shown

potential as a-amylase inhibitors and antioxidants.[7][8]

e Antimicrobial & Antiviral: The indole nucleus is a component of many antimicrobial and

antiviral agents.[1]
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Conclusion and Future Directions

2-(5-bromo-1H-indol-3-yl)acetamide is a synthetically accessible and versatile compound
with significant therapeutic potential, particularly as an epigenetic modulator targeting
CBP/p300 bromodomains. Its robust synthesis and clear analytical profile make it an attractive
scaffold for further medicinal chemistry efforts.

Future research should focus on:

» Structure-Activity Relationship (SAR) Studies: Modifying the acetamide moiety and exploring
alternative substitutions on the indole ring to optimize potency and selectivity.

« In Vitro and In Vivo Profiling: Comprehensive testing in relevant cancer cell lines and animal
models to validate its therapeutic efficacy.

e Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Evaluating the compound's
absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-
likeness.

This technical guide provides a solid foundation for researchers to engage with this promising
molecule, from its fundamental synthesis to its application in cutting-edge drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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